1-[3-tert-Butyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one
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Overview
Description
1-[3-tert-Butyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one is a chemical compound with a unique structure that includes a pyrazole ring substituted with tert-butyl and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-tert-Butyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one typically involves the reaction of 3-tert-butyl-1-(propan-2-yl)-1H-pyrazole with ethanoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
1-[3-tert-Butyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrazole carboxylic acids or esters.
Reduction: Pyrazole alcohols.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-tert-Butyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-tert-Butyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate: Similar in structure but contains an indole ring instead of a pyrazole ring.
tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate: Contains a phenyl group and a hydroxyl group instead of the pyrazole ring.
Uniqueness
1-[3-tert-Butyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H20N2O |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-(5-tert-butyl-2-propan-2-ylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C12H20N2O/c1-8(2)14-10(9(3)15)7-11(13-14)12(4,5)6/h7-8H,1-6H3 |
InChI Key |
BWPLBHOXCSNNQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C(C)(C)C)C(=O)C |
Origin of Product |
United States |
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